1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride
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Overview
Description
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride is a synthetic compound with a unique spirocyclic structure. It is primarily used in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spirocyclic core followed by functional group modifications to introduce the ethanone moiety. Reaction conditions may vary, but common reagents include bases, acids, and solvents like dichloromethane or ethanol. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially forming alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or amines replace functional groups on the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to act as a covalent inhibitor of the KRAS G12C protein, a key player in cellular proliferation and differentiation. By binding to this protein, the compound can disrupt its function, leading to potential anti-tumor effects .
Comparison with Similar Compounds
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride can be compared with other spirocyclic compounds, such as:
1-{2,7-Diazaspiro[3.5]nonan-2-yl-1,1,3,3-d4}ethan-1-one hydrochloride: This deuterated analog has similar chemical properties but may exhibit different pharmacokinetics.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives: These compounds have been studied for their potential as covalent inhibitors of KRAS G12C, similar to the ethan-1-one derivative .
Properties
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(12)11-6-9(7-11)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDISJGSCDXTECG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227205-94-7 |
Source
|
Record name | 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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